molecular formula C15H12N4O3S B2980797 8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-62-3

8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2980797
M. Wt: 328.35
InChI Key: KMVWMYOGFXSNTO-UHFFFAOYSA-N
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Description

Pyrido[1,2-a][1,3,5]triazin-4-one is a class of compounds that belong to the larger family of pyridopyrimidines . Pyridopyrimidines are important in the field of medicinal chemistry due to their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .


Synthesis Analysis

While specific synthesis methods for “8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” are not available, pyridopyrimidines are generally synthesized from 5-acetyl-4-aminopyrimidines . The Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .

Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds, including pyrido[1,2-a][1,3,5]triazines, are synthesized through various methods, highlighting the diversity in chemical structures and potential applications in medicinal chemistry. The synthesis often involves cyclisation techniques and explores the effects of substituents on the properties of the compounds. For instance, studies on polysubstituted dihydrofuro and dihydropyrano pyridines derived from 1,2,4-triazines indicate advancements in synthetic methods that could be applicable to the compound , providing a pathway for the creation of complex molecular structures with potential biological activity (Hajbi et al., 2007).

Antifungal and Antimicrobial Activities

The triazine framework, when incorporated into heterocyclic compounds, has been explored for its potential antifungal and antimicrobial properties. Research into pyrido[3,4-e]-1,2,4-triazines, among others, demonstrates the bioactivity of such compounds against various strains of fungi and bacteria, suggesting the potential for developing new therapeutic agents (Reich et al., 1989).

Drug Delivery Systems

Compounds related to 8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one have been studied for their utility in drug delivery systems. The design of such systems often involves the encapsulation of lipophilic molecules within water-soluble frameworks, enabling the targeted delivery of therapeutic agents. This approach has been exemplified in the development of metalla-cages for the delivery of pyrenyl derivatives, demonstrating the versatility of triazine-based compounds in facilitating drug delivery (Mattsson et al., 2010).

Material Science Applications

The structural properties of triazine-based compounds, including photoluminescence and the ability to form stable complexes, have been leveraged in materials science. For example, covalent triazine frameworks exhibit significant CO2 adsorption capacities and photoluminescent properties, making them suitable for applications in gas storage and as sensors for nitroaromatics, demonstrating the compound's potential utility beyond biomedical applications (Bhunia et al., 2016).

properties

IUPAC Name

8-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-10-6-7-18-13(8-10)16-14(17-15(18)20)23-9-11-2-4-12(5-3-11)19(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVWMYOGFXSNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

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